molecular formula C14H16N2O2 B1421579 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 1266405-58-6

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B1421579
M. Wt: 244.29 g/mol
InChI Key: ZRWXRQUSQLYWAS-UHFFFAOYSA-N
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Description

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C14H16N2O2 . It is a solid substance . The compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid consists of a benzoic acid group attached to a pyrazole ring, which is further substituted with ethyl and methyl groups . The average mass of the molecule is 216.236 Da .


Physical And Chemical Properties Analysis

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a solid substance . It has a molecular weight of 244.29 and a molecular formula of C14H16N2O2 .

Scientific Research Applications

1. Supramolecular Structures

Research on similar pyrazolylbenzoates, like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has demonstrated their potential in forming hydrogen-bonded supramolecular structures. These structures can have applications in materials science, especially in the design of new molecular architectures (Portilla et al., 2007).

2. Thermal Properties of Vanadyl Complexes

The thermal properties of vanadyl complexes with azo-containing Schiff-base dyes, which can be synthesized using derivatives of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, have been studied. These properties are crucial in the development of new materials with specific thermal characteristics (Al‐Hamdani et al., 2016).

3. Antimicrobial Activity

Pyrazole derivatives, including those similar to 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, have been tested for antimicrobial activities. Their interaction with bacterial DNA gyrase suggests potential use in developing new antimicrobial agents (Shubhangi et al., 2019).

4. Optical Nonlinearity

Certain pyrazole-ethyl carboxylates exhibit significant optical nonlinearity, indicating their potential use in optical limiting applications. This is particularly relevant in the development of materials for photonic and optoelectronic devices (Chandrakantha et al., 2013).

5. Structural Studies in Crystallography

Structural studies of compounds like 4-(antipyrin-4-yl­imino­methyl)­benzoic acid, which share a structural framework with 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, contribute to our understanding of molecular interactions and crystal engineering (Zhang et al., 2002).

6. Metal-Organic Frameworks

The use of pyrazole-based benzoic acids in the construction of metal-organic frameworks (MOFs) has been explored. These MOFs can have various applications, including in gas storage, catalysis, and sensing (Wei et al., 2013).

Safety And Hazards

The safety information for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWXRQUSQLYWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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